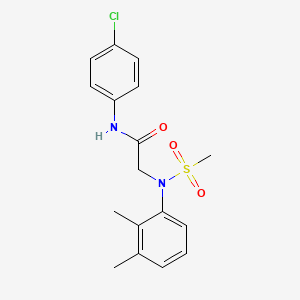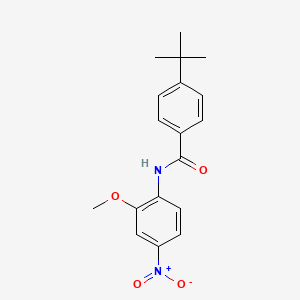![molecular formula C22H29FN2O B5189157 2-[4-(4-fluorobenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B5189157.png)
2-[4-(4-fluorobenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-fluorobenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol is a chemical compound that is commonly known as FPEI. It is a synthetic compound that was first synthesized in the 1990s and has been extensively studied for its potential applications in scientific research. FPEI is a piperazine derivative that has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and antipsychotic effects.
作用机制
The mechanism of action of FPEI is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. FPEI has also been shown to have an affinity for various receptors in the brain, including the sigma-1 receptor and the mu opioid receptor.
Biochemical and Physiological Effects
FPEI has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. FPEI has also been shown to have antipsychotic effects, making it a potential candidate for the treatment of schizophrenia and other psychiatric disorders.
实验室实验的优点和局限性
FPEI has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for use in experiments. FPEI has also been extensively studied for its potential applications in scientific research, making it a well-characterized compound. However, FPEI also has some limitations for use in lab experiments. It has been shown to have potential toxicity, and its mechanism of action is not fully understood, making it difficult to interpret experimental results.
未来方向
There are several future directions for the study of FPEI. One potential direction is the further characterization of its mechanism of action, which could lead to the development of more effective treatments for a wide range of diseases and conditions. Another potential direction is the development of new drug delivery systems using FPEI, which could improve the efficacy and safety of existing treatments. Additionally, FPEI could be used as a tool for studying the function of various biological systems, which could lead to a better understanding of the underlying mechanisms of disease.
合成方法
The synthesis of FPEI involves the reaction of 4-fluorobenzyl chloride with 1-(3-phenylpropyl)piperazine in the presence of a base, followed by reduction with sodium borohydride. The resulting product is then treated with ethanol to yield FPEI. The synthesis of FPEI has been optimized to yield high purity and high yields of the compound.
科学研究应用
FPEI has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, analgesic, and antipsychotic effects, making it a promising candidate for the treatment of a wide range of diseases and conditions. FPEI has also been shown to have potential applications in drug delivery systems and as a tool for studying the function of various biological systems.
属性
IUPAC Name |
2-[4-[(4-fluorophenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN2O/c23-21-10-8-20(9-11-21)17-24-14-15-25(22(18-24)12-16-26)13-4-7-19-5-2-1-3-6-19/h1-3,5-6,8-11,22,26H,4,7,12-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFBYWGIYAMAAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC=C(C=C2)F)CCO)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 4-(2-bromo-5-ethoxy-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5189083.png)

![methyl 1,7-dimethyl-2,4-dioxo-3-(2-phenoxyethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5189099.png)
![3-methyl-1-[(1-methylcyclohexyl)carbonyl]indoline](/img/structure/B5189101.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5189107.png)

![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzenesulfonate](/img/structure/B5189123.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5189129.png)
![4-{2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5189136.png)
![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5189159.png)
![N-[3-(aminocarbonyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5189165.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5189167.png)
![1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B5189174.png)

